Cas no 216159-03-4 (4-bromo-2-fluorobenzene-1-sulfonyl chloride)

4-bromo-2-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-fluorobenzenesulfonyl chloride
- 4-Bromo-2-fluorobenzenesulphonyl chloride
- 2-fluoro-4-bromobenzenesulfonyl chloride
- 2-Fluoro-4-bromobenzenesulfonylchloride
- 4-bromo-2-fluorobenzene-1-sulfonyl chloride
- 4-bromo-2-fluoro-benzenesulfonyl Chloride
- (4-bromo-2-fluorophenyl)chlorosulfone
- Benzenesulfonyl chloride, 4-bromo-2-fluoro-
- PubChem5065
- KSC201O8L
- Jsp004392
- XNYBZLRIUHNRQY-UHFFFAOYSA-N
- ANW
- BUTTPARK 147\11-41
- 4-Bromo-2-fluorobenzenesulphonyl chloride 99%
- 4-Bromo-2-fluorobenzenesulphonylchloride99%
- 4-BroMo-2-fluorobenzenesulfonyl chloride 97%
- 4-Bromo-2-fluorobenzenesulfonylchloride
- FT-0617771
- DTXSID80371265
- 4-Bromo-2-fluorobenzenesulfonyl chloride, 97%
- 4-bromo-2-fluorobenzene sulfonyl chloride
- EN300-71429
- B3698
- CS-W022095
- AKOS000129630
- AM83063
- 4-Bromo-2-fluorophenylsulfonyl chloride
- 4-bromo-2-fluorobenzene-l-sulfonyl chloride
- 216159-03-4
- A815531
- DS-1674
- MFCD01090993
- 4-bromo-2-fluorophenyl sulphonyl chloride
- J-014178
- SCHEMBL121016
- 4-Bromo-2-fluoro benzenesulfonyl chloride
- DB-066573
-
- MDL: MFCD01090993
- インチ: 1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H
- InChIKey: XNYBZLRIUHNRQY-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C(C=1[H])F)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 271.87100
- どういたいしつりょう: 271.871
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 42.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色またはクリーム色固体
- 密度みつど: 1.867±0.06 g/cm3(Predicted)
- ゆうかいてん: 63.0 to 67.0 deg-C
- ふってん: 84°C 0,5mm
- フラッシュポイント: 84°C/0.5mm
- 屈折率: 1.449
- ようかいど: soluble in Toluene
- PSA: 42.52000
- LogP: 3.59650
- かんど: Moisture Sensitive
- ようかいせい: 水と反応する
4-bromo-2-fluorobenzene-1-sulfonyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S22-S26-S36/37/39-S45
-
危険物標識:
- セキュリティ用語:8
- 包装カテゴリ:II
- 危険レベル:8
- リスク用語:R34
- 包装等級:II
- 危険レベル:8
- 包装グループ:II
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
4-bromo-2-fluorobenzene-1-sulfonyl chloride 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-bromo-2-fluorobenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71429-1.0g |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | 90% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-71429-100.0g |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | 90% | 100.0g |
$253.0 | 2023-02-12 | |
Enamine | EN300-71429-0.5g |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | 90% | 0.5g |
$21.0 | 2023-02-12 | |
Apollo Scientific | PC3459-100g |
4-Bromo-2-fluorobenzenesulphonyl chloride |
216159-03-4 | 97+% | 100g |
£123.00 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152075-1g |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | >98.0%(GC) | 1g |
¥29.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001711-25g |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | 98% | 25g |
925CNY | 2021-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152075-25G |
4-bromo-2-fluorobenzene-1-sulfonyl chloride |
216159-03-4 | >98.0%(GC) | 25g |
¥344.90 | 2023-09-04 | |
Ambeed | A693902-25g |
4-Bromo-2-fluorobenzenesulfonyl chloride |
216159-03-4 | 98% | 25g |
$33.0 | 2025-02-21 | |
Fluorochem | 005240-25g |
4-Bromo-2-fluorobenzenesulfonyl chloride |
216159-03-4 | 98% | 25g |
£30.00 | 2022-03-01 | |
Alichem | A013012675-250mg |
4-Bromo-2-fluorobenzenesulfonyl chloride |
216159-03-4 | 97% | 250mg |
$499.20 | 2023-09-02 |
4-bromo-2-fluorobenzene-1-sulfonyl chloride 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-bromo-2-fluorobenzene-1-sulfonyl chlorideに関する追加情報
Introduction to 4-bromo-2-fluorobenzene-1-sulfonyl chloride (CAS No. 216159-03-4) and Its Applications in Modern Chemical Biology
4-bromo-2-fluorobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 216159-03-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and reactivity. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique combination of a bromine substituent at the 4-position and a fluorine atom at the 2-position, along with a sulfonyl chloride functional group at the 1-position, makes it a valuable building block for further chemical modifications.
The sulfonyl chloride moiety in 4-bromo-2-fluorobenzene-1-sulfonyl chloride is particularly noteworthy, as it readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property has been leveraged in the development of novel drug candidates, where sulfonylated compounds have shown promise in targeting various biological pathways. The presence of both bromine and fluorine atoms provides additional handles for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
Recent advancements in medicinal chemistry have highlighted the importance of halogenated aromatic sulfonyl chlorides like 4-bromo-2-fluorobenzene-1-sulfonyl chloride in the design of small-molecule inhibitors. For instance, studies have demonstrated that such compounds can be effective in modulating enzyme activity by serving as transition-state analogs or by competing with natural substrates. The bromine atom, in particular, has been shown to enhance binding affinity when incorporated into drug-like molecules, while the fluorine atom can influence metabolic stability and pharmacokinetic properties.
In addition to its pharmaceutical applications, 4-bromo-2-fluorobenzene-1-sulfonyl chloride has found utility in materials science and catalysis. The sulfonyl chloride group can be converted into sulfonamides or sulfonates, which are key components in polymer synthesis and liquid crystal displays. The fluorinated aromatic ring also contributes to the compound's electronic properties, making it suitable for use in organic electronic devices. Furthermore, the reactivity of this compound has been exploited in transition-metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecular architectures.
The synthesis of 4-bromo-2-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-2-fluoroanisole followed by conversion to the sulfonyl chloride derivative. This process highlights the compound's role as a downstream product of well-established synthetic routes. The availability of high-purity 4-bromo-2-fluorobenzene-1-sulfonyl chloride (CAS No. 216159-03-4) from reputable suppliers ensures that researchers can reliably incorporate this intermediate into their synthetic schemes without concerns about impurities or side reactions.
One notable application of 4-bromo-2-fluorobenzene-1-sulfonyl chloride is in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. By modifying the aromatic core with various substituents, chemists can fine-tune the binding interactions with target kinases. The combination of bromine and fluorine atoms allows for precise control over electronic and steric effects, which are essential for achieving high selectivity and potency. Recent publications have showcased derivatives of this compound that exhibit impressive inhibitory activity against mutant forms of kinases associated with drug-resistant cancers.
The role of halogenated sulfonyl chlorides in drug discovery has been further underscored by their use in fragment-based drug design. These compounds often serve as starting points for generating libraries of diverse molecules that can be screened for biological activity. The modular nature of 4-bromo-2-fluorobenzene-1-sulfonyl chloride (CAS No. 216159-03-4) allows chemists to rapidly explore different chemical space, accelerating the identification of lead compounds for further optimization.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential hits derived from 4-bromo-2-fluorobenzene-1-sulfonyl chloride. By leveraging molecular docking algorithms, researchers can predict how different derivatives will interact with biological targets, thereby guiding experimental efforts more efficiently. This approach has been particularly valuable in identifying novel scaffolds that may not have been discovered through traditional synthetic methods alone.
The environmental impact of using 4-bromo-2-fluorobenzene-1-sulfonyl chloride also warrants consideration. While sulfonyl chlorides can be reactive intermediates, modern synthetic strategies emphasize minimizing waste and improving atom economy. Green chemistry principles have been applied to develop more sustainable processes for producing this compound, ensuring that its use aligns with broader efforts to reduce environmental footprints.
In conclusion, 4-bromo-2-fluorobenzene-1-sulfonyl chloride (CAS No. 216159-03-4) is a multifaceted compound with significant applications across multiple domains of chemical biology and materials science. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new uses for this intermediate, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical innovation.
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